![molecular formula C22H22N2O3S2 B4874474 N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4874474.png)
N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide is a complex organic compound with the molecular formula C22H22N2O3S2. It has a molecular weight of 426.552 Da and is known for its unique structural features, which include a sulfonyl group, a methylsulfanyl group, and a phenylglycinamide moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds have been studied for their dual antimicrobial and anti-inflammatory activities.
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide:
Uniqueness
N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(N-(4-methylphenyl)sulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-17-11-13-21(14-12-17)29(26,27)24(19-8-4-3-5-9-19)16-22(25)23-18-7-6-10-20(15-18)28-2/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJTZZUPYVPLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)SC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


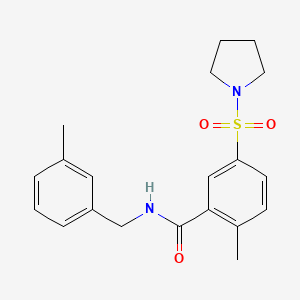
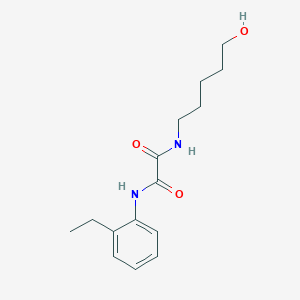
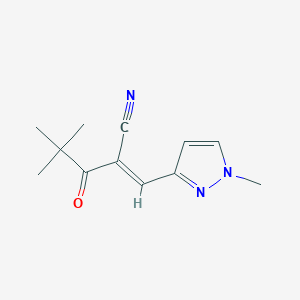
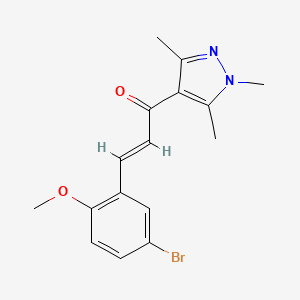
![N-(PYRIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4874418.png)
![3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE](/img/structure/B4874420.png)
![5-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4874454.png)
![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4874461.png)
![3-methyl-N-(4-methylphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4874463.png)
![3-(4-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4874465.png)
![6-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4874467.png)
![2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4874486.png)
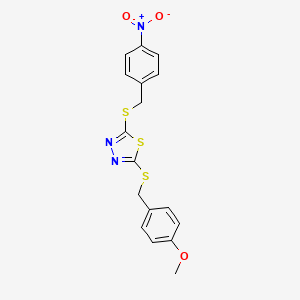
![2-[1-isopropyl-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4874495.png)
